![molecular formula C12H12O3S2 B109945 Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate CAS No. 28569-88-2](/img/structure/B109945.png)
Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate
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Overview
Description
Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . It has a molecular formula of C12H12O3S2 and a molecular weight of 268.35188 .
Synthesis Analysis
The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate can be achieved from 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE . In one example, a stirred solution of oxo-thiophen-2-yl-acetic acid ethyl ester was combined with thiophen-2-yl-magnesium bromide in dry diethyl ether at -60℃ under an atmosphere of nitrogen .Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate consists of a five-membered thiophene ring with a sulfur atom, attached to an ethyl ester group . The InChI key is UPTVHSCRWQCIOS-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has a melting point of 53-56 °C and a boiling point of 146-146.5 °C (Press: 2 Torr) . Its density is predicted to be 1.347±0.06 g/cm3 . The compound should be stored at 2-8°C and protected from light .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have been used by a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate a potential candidate for such applications.
Organic Semiconductors
Thiophene-mediated molecules, including Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have a prominent role in the advancement of organic semiconductors . This opens up possibilities for its use in the electronics industry.
Organic Field-Effect Transistors (OFETs)
The compound can also be used in the fabrication of organic field-effect transistors (OFETs) . This is due to the unique properties of thiophene-based molecules.
Organic Light-Emitting Diodes (OLEDs)
Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate can be used in the fabrication of organic light-emitting diodes (OLEDs) . This is because thiophene-based molecules are known to exhibit properties suitable for OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate could potentially be used in the development of new drugs.
Chemosensors
Thiazolo[3,2-a]pyrimidine derivatives, which can be synthesized from thiophene-based compounds like Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have been used as chemosensors for various metal ions . This makes the compound a potential candidate for the design of new chemosensors.
Synthetic Preparations
Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . This suggests its potential use in a wide range of chemical synthesis processes.
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-3-7-16-9)10-6-4-8-17-10/h3-8,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVHSCRWQCIOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508122 |
Source
|
Record name | Ethyl hydroxydi(thiophen-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate | |
CAS RN |
28569-88-2 |
Source
|
Record name | Ethyl hydroxydi(thiophen-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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